molecular formula C18H18N4O2S2 B227665 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B227665
M. Wt: 386.5 g/mol
InChI Key: BGXCXZKGNIHVTM-UHFFFAOYSA-N
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Description

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. It is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been studied in detail. It has been found to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase. This leads to the inhibition of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide have been studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit fungal and bacterial growth, and have a low toxicity profile. However, further studies are needed to determine its potential side effects and toxicity in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide in lab experiments include its high potency, low toxicity, and broad spectrum of activity against cancer cells, fungi, and bacteria. However, its limitations include the need for further studies to determine its potential side effects and toxicity in humans, as well as its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. These include:
1. Further studies on its potential applications in medicine, including its use as an anticancer, antifungal, and antibacterial agent.
2. Investigation of its mechanism of action in more detail, including its interaction with specific enzymes and proteins.
3. Development of more efficient synthesis methods for the compound.
4. In vivo studies to determine its pharmacokinetics and potential side effects in humans.
5. Combination studies with other drugs to determine its potential synergistic effects.
Conclusion:
In conclusion, 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a promising chemical compound that has potential applications in medicine. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its full potential and safety in humans.

Synthesis Methods

The synthesis of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been reported in several research papers. One of the methods involves the reaction of 4-(4-methylphenyl)-2-thiocyanato-1,3-thiazole with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been found to have potential applications in medicine. It has been studied for its anticancer, antifungal, and antibacterial properties. In one study, it was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, it showed antifungal activity against Candida albicans and Aspergillus fumigatus. It has also been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

Product Name

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H18N4O2S2/c1-3-13-8-15(23)21-17(19-13)26-10-16(24)22-18-20-14(9-25-18)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,21,23)(H,20,22,24)

InChI Key

BGXCXZKGNIHVTM-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C

SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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